4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, which make it valuable in synthetic chemistry, medicinal research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may be used to enhance the efficiency of the reduction process . The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction typically produces amine derivatives .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)amino)methylphenol
- 2-(Anilinomethyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .
Properties
CAS No. |
75159-30-7 |
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Molecular Formula |
C17H20Cl2N4O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-[[(2-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-23-16-9-5-4-8-15(16)19-10-18-11-21-12-20-14-7-3-2-6-13(14)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
InChI Key |
YCOICPOGJWMCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
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